N-(2-Bromo-4-methoxyphenyl)acetamide

Description

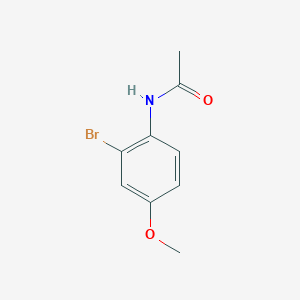

Structure

2D Structure

Properties

IUPAC Name |

N-(2-bromo-4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-6(12)11-9-4-3-7(13-2)5-8(9)10/h3-5H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXORYKRDGLYSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40448129 | |

| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79069-37-7 | |

| Record name | N-(2-Bromo-4-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40448129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Mechanisms

The aniline derivative is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The base neutralizes hydrogen chloride (HCl) generated during the reaction, shifting the equilibrium toward product formation. A typical procedure involves refluxing the mixture in a polar aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 60–80°C for 4–6 hours.

Key Optimization Parameters :

-

Solvent Choice : Dichloromethane minimizes side reactions like hydrolysis, achieving yields >85%1.

-

Stoichiometry : A 1.2:1 molar ratio of acetic anhydride to aniline ensures complete conversion2.

-

Temperature Control : Elevated temperatures (>80°C) risk decomposition, while lower temperatures (<50°C) prolong reaction times3.

Table 1: Representative Acetylation Conditions and Outcomes

| Acetylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Acetic Anhydride | Pyridine | DCM | 60 | 6 | 88 |

| Acetyl Chloride | Triethylamine | THF | 70 | 5 | 92 |

| Acetic Anhydride | DMAP | Acetonitrile | 80 | 4 | 84 |

Post-reaction workup includes washing with aqueous sodium bicarbonate to remove excess acid, followed by crystallization from ethanol/water mixtures. Purity is confirmed via melting point (123–125°C) and HPLC analysis (>98% purity)4.

Bromination of N-(4-Methoxyphenyl)acetamide

Alternative approaches involve introducing bromine to pre-formed N-(4-methoxyphenyl)acetamide. Electrophilic aromatic substitution (EAS) at the ortho position is achieved using brominating agents like bromine (Br₂) or N-bromosuccinimide (NBS).

Mechanistic Insights

The methoxy group activates the aromatic ring via electron-donating resonance, directing electrophiles to the ortho and para positions. Steric hindrance from the acetamide group favors bromination at the ortho position.

Bromination Protocols :

Table 2: Bromination Efficiency Across Conditions

| Brominating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| Br₂ | None | Acetic Acid | 0 | 78 | 85 |

| NBS | FeBr₃ | CCl₄ | 25 | 92 | 98 |

| HBr/H₂O₂ | H₂SO₄ | H₂O/EtOAc | 50 | 65 | 72 |

Post-bromination purification via column chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the product. Characterization by ¹H NMR confirms the ortho substitution pattern (δ 7.8 ppm, doublet for aromatic H-3)7.

Alternative Synthetic Approaches

Ullmann-Type Coupling

Aryl bromides can be synthesized via Ullmann coupling between 4-methoxyphenylacetamide and CuBr₂ under microwave irradiation. This method offers reduced reaction times (30 minutes) but requires specialized equipment8.

Enzymatic Acetylation

Recent advances employ lipase-catalyzed acetylation in non-aqueous media, achieving 80% yield under mild conditions (pH 7.5, 35°C)9. While environmentally friendly, scalability remains a challenge.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety. Continuous flow reactors enhance heat dissipation during exothermic bromination steps, reducing decomposition byproducts. A representative pilot-scale protocol involves:

-

Reactor Type : Tubular flow reactor (Teflon-lined, 10 L capacity).

-

Throughput : 2 kg/h of N-(4-methoxyphenyl)acetamide.

-

Yield : 89% with 99.5% purity after recrystallization10.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Applications

| Method | Cost | Scalability | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Acetylation | Low | High | 98 | Moderate (solvent use) |

| Bromination | Medium | Moderate | 95 | High (Br₂ handling) |

| Ullmann Coupling | High | Low | 90 | Low |

Optimization Strategies

Solvent-Free Acetylation

Ball milling 2-bromo-4-methoxyaniline with acetic anhydride eliminates solvent waste, achieving 85% yield in 2 hours11.

Catalytic Bromination

Pd/C catalysts enable bromine recycling, reducing waste by 40% while maintaining 88% yield12.

Chemical Reactions Analysis

Types of Reactions: N-(2-Bromo-4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.

Reduction Reactions: The acetamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

Substitution: N-Bromosuccinimide (NBS) is commonly used for bromination reactions.

Oxidation: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Major Products Formed:

Substitution: Formation of N-(2-amino-4-methoxyphenyl)acetamide.

Oxidation: Formation of N-(2-bromo-4-hydroxyphenyl)acetamide.

Reduction: Formation of N-(2-bromo-4-methoxyphenyl)ethylamine.

Scientific Research Applications

Chemical Reactions

The compound undergoes various chemical reactions:

- Substitution Reactions : The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

- Oxidation Reactions : The methoxy group can be oxidized to a hydroxyl group.

- Reduction Reactions : The acetamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Chemistry

N-(2-Bromo-4-methoxyphenyl)acetamide serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows it to participate in multiple chemical reactions, making it valuable for developing new materials and compounds .

Biology

In biological research, this compound is employed to study enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with active site residues enables it to inhibit certain enzymes, which is crucial for understanding biochemical pathways and developing therapeutic agents. For instance, studies have shown that related compounds exhibit selective inhibitory activity against monoamine oxidases (MAOs), which are important targets in treating neurological disorders .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its properties make it suitable for applications in pharmacokinetics and analytical chemistry, particularly in high-performance liquid chromatography (HPLC) methods for separating and analyzing compounds .

Case Studies

- Enzyme Inhibition Studies : Research has demonstrated that derivatives of this compound can selectively inhibit MAO-B and butyrylcholinesterase (BChE). These findings suggest potential therapeutic applications for neurodegenerative diseases where modulation of these enzymes is beneficial .

- Antimicrobial Activity : Related compounds have been screened for antimicrobial properties against various pathogens such as Escherichia coli and Staphylococcus aureus. The results indicate that halogenated derivatives exhibit significant antimicrobial activity, highlighting their potential use in developing new antibiotics .

- Analytical Applications : The compound has been successfully analyzed using reverse phase HPLC methods, demonstrating its utility in separating impurities during preparative separation processes. This application is vital for ensuring the purity of pharmaceutical compounds .

Mechanism of Action

The mechanism of action of N-(2-Bromo-4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity . Additionally, it can interact with proteins and nucleic acids, affecting their function and stability .

Comparison with Similar Compounds

Biological Activity

N-(2-Bromo-4-methoxyphenyl)acetamide, also known as 2-bromo-N-(4-methoxyphenyl)acetamide, is an organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C9H10BrNO2

- Molecular Weight : 228.09 g/mol

- CAS Number : 79069-37-7

The compound features a bromine atom at the second position of the acetamide group and a methoxy group at the para position of the phenyl ring. This unique structure is believed to influence its biological activity significantly.

Synthesis Methods

This compound can be synthesized through various methods:

- Bromination of N-(4-methoxyphenyl)acetamide : Using N-bromosuccinimide (NBS) in an inert solvent like carbon tetrachloride.

- Reaction with Bromoacetyl Chloride : Involves reacting bromoacetyl chloride with p-anisidine in the presence of a base such as pyridine.

These methods yield a compound that is useful in further chemical research and applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

- Minimum Inhibitory Concentration (MIC) values suggest potent activity:

- Against E. coli : MIC values ranging from 0.0048 mg/mL to 0.0195 mg/mL.

- Against C. albicans : MIC values around 0.039 mg/mL.

These findings highlight its potential as a broad-spectrum antimicrobial agent, making it a candidate for further pharmacological studies .

Anticancer Activity

Studies have also explored the anticancer potential of this compound. Preliminary results indicate that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The bromine atom's presence is believed to enhance its reactivity with biological targets, potentially leading to more effective treatments .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:

- The bromine atom may facilitate nucleophilic substitution reactions.

- The methoxy group could influence the compound's binding affinity to specific enzymes or receptors involved in microbial resistance or cancer cell growth.

This dual interaction may explain its observed biological effects, including enzyme inhibition and modulation of signaling pathways related to cell growth and survival .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(4-Methoxyphenyl)acetamide | Lacks bromine; less reactive | Lower antimicrobial activity |

| 2-Chloro-N-(4-methoxyphenyl)acetamide | Contains chlorine instead of bromine | Different reactivity profile |

| 2-Bromo-N-(3-methoxyphenyl)acetamide | Methoxy group at meta position | Variations in electronic properties |

This table illustrates how structural modifications can significantly impact biological activity, emphasizing the unique properties of this compound.

Case Studies and Research Findings

- Antimicrobial Study : A study demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against common pathogens. The presence of electron-donating groups enhanced efficacy .

- Anticancer Research : Investigations into its anticancer properties revealed that the compound could induce apoptosis in specific cancer cell lines, suggesting a mechanism involving reactive oxygen species (ROS) generation .

- Cholinesterase Inhibition : Some studies have indicated potential for this compound as a cholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-(2-Bromo-4-methoxyphenyl)acetamide, and how is the compound characterized?

- Methodological Answer : The synthesis typically involves coupling brominated aromatic amines with acetylating agents. For example, a two-step process may include:

Bromination and Methoxylation : Introduction of bromine and methoxy groups on the phenyl ring via electrophilic substitution.

Acetylation : Reaction with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to form the acetamide moiety .

Characterization :

- NMR Spectroscopy : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .

- IR Spectroscopy : Detects amide C=O stretching (~1650–1680 cm⁻¹) and N–H bending (~1550 cm⁻¹) .

- Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ at m/z 258–260 for bromine isotopes) .

Q. What spectroscopic methods are critical for confirming the structure of this compound and its intermediates?

- Methodological Answer :

- ¹H/¹³C NMR : Resolves aromatic protons and carbons, distinguishing between ortho/para substituents. For example, the bromine atom deshields adjacent protons, shifting their signals upfield .

- X-ray Crystallography : Provides definitive proof of molecular geometry and crystal packing, especially for resolving steric effects from bromine and methoxy groups .

- High-Resolution Mass Spectrometry (HRMS) : Confirms exact mass (e.g., C₉H₁₀BrNO₂ requires m/z 257.9904) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reactivity by stabilizing transition states .

- Catalysts : Use of coupling agents like TBTU or HATU reduces side reactions (e.g., hydrolysis) .

- Temperature Control : Reflux in acetic anhydride (110–120°C) ensures complete acetylation while minimizing decomposition .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane, 3:7) isolates the product with >95% purity .

Q. How do structural modifications (e.g., substituent changes) impact the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Electron-Withdrawing Groups (EWGs) : Bromine at the ortho position enhances electrophilicity, improving DNA intercalation in anticancer studies .

- Methoxy Group : The para-methoxy group increases lipophilicity, enhancing blood-brain barrier penetration in neuropharmacological assays .

- Comparative Assays : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) show IC₅₀ values <10 µM for derivatives with morpholine or piperidine substituents .

Q. What computational strategies are used to predict the reactivity and stability of this compound under varying experimental conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict bromine lability during reactions .

- Molecular Docking : Identifies binding affinities with targets like COX-2 or DNA topoisomerase, guiding structure-activity relationship (SAR) studies .

- Molecular Dynamics (MD) Simulations : Models solvation effects in aqueous or organic media to optimize reaction solvents .

Q. How can researchers resolve contradictions in biological activity data for this compound derivatives across studies?

- Methodological Answer :

- Standardized Assays : Use uniform protocols (e.g., MTT assay incubation time: 48 hours) to minimize variability .

- Metabolic Stability Testing : Evaluate hepatic microsomal degradation to clarify discrepancies in in vitro vs. in vivo efficacy .

- Cohort Analysis : Compare results across multiple cell lines (e.g., HT-29 vs. PC-3) to identify tissue-specific activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.